molecular formula C6H11N3O B6598023 2-Amino-2-cyano-N-isopropyl-acetamide CAS No. 943843-28-5

2-Amino-2-cyano-N-isopropyl-acetamide

Cat. No.: B6598023
CAS No.: 943843-28-5
M. Wt: 141.17 g/mol
InChI Key: AHAXVIFRWMORNJ-UHFFFAOYSA-N
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Description

2-Amino-2-cyano-N-isopropyl-acetamide is an organic compound with the molecular formula C6H11N3O It is a derivative of cyanoacetamide, characterized by the presence of an amino group, a cyano group, and an isopropyl group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-cyano-N-isopropyl-acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of isopropylamine with cyanoacetic acid or its esters under controlled conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-cyano-N-isopropyl-acetamide undergoes various chemical reactions, including:

    Condensation Reactions: The active hydrogen on the C-2 position allows for condensation reactions with aldehydes and ketones to form heterocyclic compounds.

    Substitution Reactions: The amino and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Condensation Reactions: Typically involve aldehydes or ketones in the presence of a base such as triethylamine.

    Substitution Reactions: Often require nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

2-Amino-2-cyano-N-isopropyl-acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-cyano-N-isopropyl-acetamide involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the cyano group can participate in nucleophilic and electrophilic reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects. Specific molecular targets and pathways may vary depending on the derivative and its application .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-cyanoacetamide: Lacks the isopropyl group, making it less hydrophobic and potentially altering its biological activity.

    N-Cyanoacetylated Amines: A broader class of compounds with varying substituents that influence their reactivity and applications.

Uniqueness

2-Amino-2-cyano-N-isopropyl-acetamide is unique due to the presence of the isopropyl group, which can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets. This structural feature may confer distinct advantages in drug design and other applications .

Properties

IUPAC Name

2-amino-2-cyano-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-4(2)9-6(10)5(8)3-7/h4-5H,8H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAXVIFRWMORNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697168
Record name 3-Nitrilo-N-propan-2-ylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943843-28-5
Record name 2-Amino-2-cyano-N-(1-methylethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943843-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitrilo-N-propan-2-ylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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